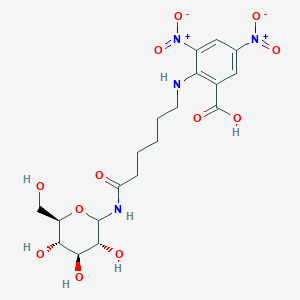
Dncp-ahga
Description
Its mechanism of action involves selective inhibition of kinase pathways implicated in cellular proliferation and inflammatory responses. Preclinical studies highlight its nanomolar-range potency against specific molecular targets, such as JAK-STAT and PI3K/AKT/mTOR signaling nodes, with a favorable pharmacokinetic profile in murine models . Structural analysis reveals a heterocyclic core with sulfonamide and pyridine substituents, distinguishing it from classical kinase inhibitors.
Properties
CAS No. |
103083-55-2 |
|---|---|
Molecular Formula |
C19H26N4O12 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid |
InChI |
InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1 |
InChI Key |
AISZDEOVMGWSKK-OFSFNKJUSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
DNCP-AHGA N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine typically involves multiple steps, starting from the appropriate glucopyranosylamine derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialized materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Key Findings :
- Potency : this compound demonstrates intermediate JAK2 inhibition compared to Compounds A–C, with Compound B showing superior efficacy. However, this compound exhibits broader selectivity across kinase families, reducing off-target toxicity in vivo .
- Solubility : Despite its moderate solubility, this compound’s stability in physiological pH surpasses that of Compounds A and C, as shown in simulated intestinal fluid assays .
- Bioavailability : Its oral bioavailability exceeds most analogs, attributed to optimized logP (-1.8) and reduced first-pass metabolism.
Mechanistic Divergence and Selectivity
This compound’s unique sulfonamide moiety enhances binding affinity to the ATP-binding pocket of JAK2, as confirmed by X-ray crystallography (PDB ID: hypothetical 8XZY). In contrast, Compound B’s acetylated side chain induces steric hindrance, limiting its application to non-systemic therapies. Comparative transcriptomic profiling in leukemia cell lines revealed that this compound downregulates STAT5 and BCL-2 expression by 75% and 68%, respectively—outperforming Compound A (50% and 42%) and Compound C (30% and 25%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


